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molecular formula C3H8ClF3N2 B8785644 3,3,3-Trifluoropropane-1,2-diamine hydrochloride

3,3,3-Trifluoropropane-1,2-diamine hydrochloride

Cat. No. B8785644
M. Wt: 164.56 g/mol
InChI Key: PQAGDYAZUAYVPE-UHFFFAOYSA-N
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Patent
US08987456B2

Procedure details

To neat 3,3,3-trifluoropropane-1,2-diamine (43 g, 340 mmol) was added hydrochloric acid (36% solution in water, 100 mL). After 16 hours, the reaction mixture was concentrated under reduced pressure to afford 3,3,3-trifluoropropane-1,2-diamine hydrochloric acid salt. MS ESI calc'd. for C3H8F3N2 [M+H]+ 129. found 129. 1H NMR (300 MHz, D2O) δ 4.49-4.41 (m, 1H), 3.65-3.58 (m, 1H), 3.48-3.42 (m, 1H).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH:3]([NH2:6])[CH2:4][NH2:5].[ClH:9]>>[ClH:9].[F:1][C:2]([F:8])([F:7])[CH:3]([NH2:6])[CH2:4][NH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
FC(C(CN)N)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.FC(C(CN)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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